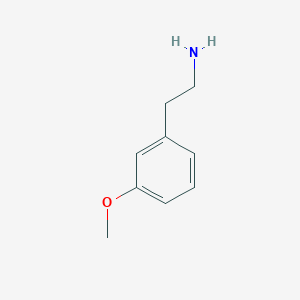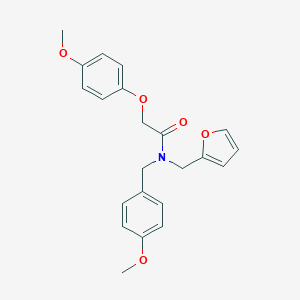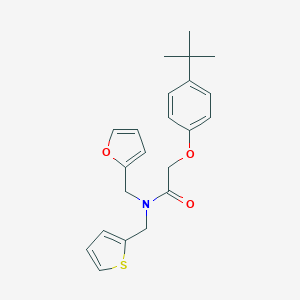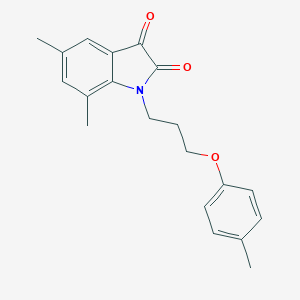
3-Methoxyphenethylamine
Descripción general
Descripción
3-Methoxyphenethylamine is an organic compound with the chemical formula C9H13NO . It is also known as 2-(3-Methoxyphenyl)ethylamine . It is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It is also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
Synthesis Analysis
3-Methoxyphenethylamine has been used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It has also been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .Molecular Structure Analysis
The molecular structure of 3-Methoxyphenethylamine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Methoxyphenethylamine has been used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It has also been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .Physical And Chemical Properties Analysis
3-Methoxyphenethylamine has a molecular weight of 151.21 g/mol . It is a clear colorless to yellow liquid . It has a boiling point of 118-119 °C/6 mmHg (lit.) and a density of 1.038 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.538 (lit.) .Aplicaciones Científicas De Investigación
Neurochemistry
- 3-Methoxyphenethylamine (3-MT) is an intermediate in dopamine metabolism, formed via O-methylation by the enzyme catechol-O-methyl transferase (Kilts et al., 1977).
- It is involved in various biochemical pathways related to brain function and has been studied using techniques like mass fragmentography (Vulto et al., 1986).
Metabolism
- Cytochrome P450 (P450) 2D6 is involved in the oxidation of 3-Methoxyphenethylamine, which plays a role in the metabolism of several substances in the human body (Guengerich et al., 2002).
- Studies have also investigated the metabolite profiles of related compounds in various biological systems (Šuláková et al., 2021).
Synthesis
- Research has focused on the synthesis of compounds related to 3-Methoxyphenethylamine for various applications, including the preparation of hydrochloride derivatives from basic raw materials (Chen Wen-hua, 2006).
Pharmacology
- The compound has been studied for its influence on cardiac norepinephrine levels and other related pharmacological effects (Creveling et al., 1967).
- It's also been the subject of investigation in the context of psychoactive and psychotomimetic effects in various research models (Shulgin et al., 1969).
Mecanismo De Acción
Target of Action
3-Methoxyphenethylamine is an active phenethylamine Phenethylamines typically interact with various receptors and transporters in the nervous system .
Mode of Action
It’s known that phenethylamines generally function as neuromodulators or neurotransmitters . They can bind to receptors and influence the release or uptake of other neurotransmitters .
Biochemical Pathways
3-Methoxyphenethylamine has been used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It has also been used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . These reactions suggest that 3-Methoxyphenethylamine may participate in various biochemical pathways, particularly those involving aromatic compounds .
Pharmacokinetics
As a phenethylamine derivative, it’s likely to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Given its structural similarity to other phenethylamines, it may exert effects on mood, cognition, and behavior by modulating neurotransmitter systems .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBMRZAHTUFBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2039-54-5 (hydrochloride) | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10174327 | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenethylamine | |
CAS RN |
2039-67-0 | |
| Record name | 3-Methoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyphenethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-methoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYPHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WX5W6GM6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-methoxyphenethylamine interact with cytochrome P450 2D6 (CYP2D6)?
A: 3-Methoxyphenethylamine binds to CYP2D6, exhibiting both type I and type II binding spectra. [] Type I binding involves the displacement of the water molecule from the heme iron, causing a spin-state change. [] Type II binding suggests that the nitrogen atom of 3-methoxyphenethylamine, in its unprotonated form, can directly interact with the heme iron. [] This binding interaction is influenced by pH, with a decrease in pH leading to a higher proportion of the protonated form, thus reducing the type II binding interaction. []
Q2: What are the metabolic pathways of 3-methoxyphenethylamine mediated by CYP2D6?
A: 3-Methoxyphenethylamine undergoes sequential oxidations catalyzed by CYP2D6. [] The initial step is O-demethylation, converting 3-methoxyphenethylamine to 3-hydroxyphenethylamine (also known as dopamine). [] Dopamine then undergoes further ring hydroxylation to yield 3,4-dihydroxyphenethylamine. [] This second oxidation step can be inhibited at higher concentrations of 3-methoxyphenethylamine, potentially due to the increasing presence of the unprotonated form. []
Q3: Can you describe the synthesis of 3-methoxyphenethylamine hydrochloride starting from vanillin?
A: The synthesis of 3-methoxyphenethylamine hydrochloride from vanillin involves a three-step process. [] First, vanillin undergoes a condensation reaction with nitromethane. [] The resulting product is then reduced, and finally, the free base is converted to its hydrochloride salt using hydrochloric acid. []
Q4: What is the role of 3-methoxyphenethylamine in the synthesis of norerythrinadienone?
A: N-(3-Hydroxy-4-methoxybenzyl)-3-hydroxy-4-methoxyphenethylamine, a derivative of 3-methoxyphenethylamine, serves as a key intermediate in the synthesis of norerythrinadienone. [] Oxidation of this derivative with potassium ferricyanide leads to the formation of norerythrinadienone. [] This highlights the utility of 3-methoxyphenethylamine derivatives in the construction of complex alkaloid structures. []
Q5: What is the impact of viscosity on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine in organic solvents?
A: In organic solvents, increasing viscosity favors the formation of the ten-membered lactam, 2-oxa-6-azabicyclo[7.3.1]trideca-1(13),9,11-trien-5-one, during the photocyclization of N-chloroacetyl-3-methoxyphenethylamine. [, , ] This viscosity dependence suggests a novel cage reaction mechanism operating in the formation of this specific lactam. []
Q6: How can 3-methoxyphenethylamine and related compounds be converted into fluorescent derivatives?
A: 3-Methoxyphenethylamine and structurally similar compounds can be converted into fluorescent derivatives through a two-step reaction involving hydrazine and nitrous acid. [] Firstly, hydrazine reacts with nitrous acid. [] This is followed by the reaction of the resulting product with the 3-methoxyphenethylamine compound at elevated temperatures to enhance the reaction rate. [] The resulting derivatives exhibit fluorescence in alkaline solutions. []
Q7: What is the significance of the Ullmann reaction in the context of 3-methoxyphenethylamine derivatives?
A: The Ullmann reaction plays a crucial role in the synthesis of complex alkaloids containing the 3-methoxyphenethylamine motif. For instance, it is employed in the synthesis of isoliensinine, where it facilitates the coupling of two appropriately substituted 1,2,3,4-tetrahydroisoquinoline units. [] Additionally, the double Ullmann reaction enables the construction of the twenty-membered ring system found in melanthioidine-type compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B363837.png)

![3-(2-Hydroxy-3,5-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363843.png)


![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B363850.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B363851.png)
![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B363858.png)
![N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B363876.png)


![Ethyl 4-{4-[(methylamino)sulfonyl]anilino}-7-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B363883.png)
![1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363885.png)